(7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
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Overview
Description
(7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound that features a fused ring system combining a pyrrolidine and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor containing a pyrrolo[1,2-a]pyrazine core, followed by selective hydroxylation at the 7-position. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to modify the pyrazine ring, using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones or aldehydes at the 7-position.
Reduction: Fully reduced pyrazine derivatives.
Substitution: Functionalized pyrazine derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the development of materials with unique mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Octahydropyrrolo[1,2-a]pyrazine: Lacks the hydroxyl group at the 7-position, resulting in different chemical properties and reactivity.
Uniqueness
(7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to the presence of the hydroxyl group at the 7-position, which significantly influences its chemical reactivity and potential applications. This functional group allows for further derivatization and enhances its interaction with biological targets, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1429296-98-9 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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